molecular formula C18H26ClN3O2S B2592817 N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1216895-47-4

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Cat. No.: B2592817
CAS No.: 1216895-47-4
M. Wt: 383.94
InChI Key: HRARBKWPTUTVLF-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the morpholinoethyl and butyramide groups in the structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the morpholinoethyl group: This step involves the reaction of the benzo[d]thiazole derivative with 2-chloroethylmorpholine under basic conditions.

    Formation of the butyramide group: The final step involves the reaction of the intermediate with butyryl chloride in the presence of a base to form the butyramide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride would depend on its specific biological targets and pathways. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)butyramide hydrochloride
  • N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-pyrrolidinoethyl)butyramide hydrochloride

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is unique due to the presence of the morpholinoethyl group, which may confer distinct biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S.ClH/c1-3-4-17(22)21(8-7-20-9-11-23-12-10-20)18-19-15-6-5-14(2)13-16(15)24-18;/h5-6,13H,3-4,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRARBKWPTUTVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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